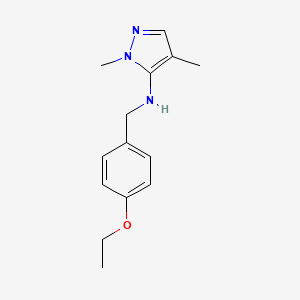![molecular formula C13H14ClNO B11739102 6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one CAS No. 855849-91-1](/img/structure/B11739102.png)
6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of indene derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
- Spiro[indene-1,4’-piperidin]-3(2H)-one
Uniqueness
6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to the presence of the chlorine atom and the specific spiro linkage. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one, researchers can explore its full potential in different scientific and industrial fields.
Propriétés
Numéro CAS |
855849-91-1 |
|---|---|
Formule moléculaire |
C13H14ClNO |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
5-chlorospiro[2H-indene-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14ClNO/c14-9-1-2-10-11(7-9)13(8-12(10)16)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 |
Clé InChI |
HMTIOMRCWOUPHI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CC(=O)C3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11739034.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739040.png)
![3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11739042.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739048.png)

![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739056.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11739065.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739070.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11739072.png)
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739078.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739107.png)
